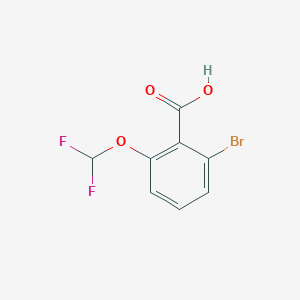

2-Bromo-6-(difluoromethoxy)benzoic acid

Description

2-Bromo-6-(difluoromethoxy)benzoic acid (CAS: 162783-79-1) is a halogenated benzoic acid derivative with the molecular formula C₈H₅BrF₂O₃ and a molecular weight of 267.03 g/mol . Its structure features a bromine atom at position 2 and a difluoromethoxy group (-OCF₂H) at position 6 on the benzene ring. This compound is primarily utilized as a building block in pharmaceutical and agrochemical synthesis, owing to its electron-withdrawing substituents, which enhance reactivity in coupling and substitution reactions .

Properties

IUPAC Name |

2-bromo-6-(difluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O3/c9-4-2-1-3-5(14-8(10)11)6(4)7(12)13/h1-3,8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKHYPMLZQUYDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2165137-21-1 | |

| Record name | 2-bromo-6-(difluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(difluoromethoxy)benzoic acid typically involves the bromination of 6-(difluoromethoxy)benzoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .

Industrial Production Methods: Industrial production of 2-Bromo-6-(difluoromethoxy)benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Substitution Reactions: Formation of derivatives with different functional groups replacing the bromine atom.

Coupling Reactions: Formation of biaryl compounds with extended conjugation.

Reduction Reactions: Formation of alcohols or aldehydes from the carboxylic acid group.

Scientific Research Applications

Chemistry: 2-Bromo-6-(difluoromethoxy)benzoic acid is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of drugs targeting specific biological pathways .

Industry: In the industrial sector, 2-Bromo-6-(difluoromethoxy)benzoic acid is used in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of 2-Bromo-6-(difluoromethoxy)benzoic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. In biological systems, its effects are mediated through interactions with specific enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Substituent Variations and Structural Isomers

Key structural analogs differ in substituent type, position, and electronic effects:

Key Observations :

- Electron-Withdrawing Effects : The difluoromethoxy group (-OCF₂H) in the target compound provides stronger electron-withdrawing effects compared to methoxy (-OCH₃) or methyl (-CH₃) groups, enhancing its reactivity in nucleophilic aromatic substitution .

- Positional Isomerism : Bromine at position 2 (as in the target compound) versus position 4 or 5 (e.g., 5-Bromo-2,4-difluorobenzoic acid) alters electronic distribution, affecting solubility and binding affinity in biological systems .

Physicochemical Properties

Biological Activity

2-Bromo-6-(difluoromethoxy)benzoic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Molecular Formula: CHBrFO

Molecular Weight: 281.04 g/mol

Structure: The compound features a bromine atom and a difluoromethoxy group attached to a benzoic acid core, which influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 2-Bromo-6-(difluoromethoxy)benzoic acid has been explored in various studies, highlighting its potential therapeutic applications. Below are key findings regarding its biological effects:

- Anti-inflammatory Effects : Studies have indicated that compounds with similar structures can exhibit anti-inflammatory properties. For instance, the inhibition of the TGF-β1 signaling pathway is critical in reducing inflammation and fibrosis in lung tissues, which may be relevant for 2-Bromo-6-(difluoromethoxy)benzoic acid given its structural analogies with other benzoic acids .

- Cell Viability and Proliferation : Research has shown that derivatives of benzoic acids can influence cell viability. For example, the effects of related compounds on A549 lung cancer cells demonstrated that certain concentrations could significantly inhibit cell proliferation .

- Fibrosis Reduction : In vivo studies using rat models have illustrated that compounds similar to 2-Bromo-6-(difluoromethoxy)benzoic acid can reduce lung fibrosis induced by bleomycin. This reduction was quantified through histological analysis showing decreased collagen deposition and inflammatory cell infiltration .

Case Study 1: Inhibition of Epithelial-Mesenchymal Transition (EMT)

A study examined the effects of a structurally related compound on TGF-β1-induced EMT in A549 cells. The results showed that treatment with this compound significantly inhibited the EMT process, suggesting potential therapeutic benefits for diseases characterized by fibrosis .

| Parameter | Control Group | Treatment Group (200 µM) |

|---|---|---|

| Cell Viability (%) | 100% | 70% |

| α-SMA Expression (Relative Units) | 1.0 | 0.5 |

| Collagen Content (µg/mg protein) | 10 | 3 |

Case Study 2: Pulmonary Fibrosis in Rats

In an animal model, rats treated with a similar compound exhibited significant improvements in lung function metrics post-bleomycin administration:

| Parameter | Control Group | Treatment Group (60 mg/kg) |

|---|---|---|

| Body Weight Loss (%) | 15% | 5% |

| FVC (mL) | 200 | 300 |

| Total Collagen Content (mg/g tissue) | 15 | 5 |

These findings underscore the potential for developing therapeutic agents based on the structure of 2-Bromo-6-(difluoromethoxy)benzoic acid for conditions like pulmonary fibrosis.

The mechanisms through which 2-Bromo-6-(difluoromethoxy)benzoic acid exerts its biological effects may involve:

- Inhibition of TGF-β1 Signaling : Similar compounds have been shown to interfere with TGF-β1 signaling pathways, crucial for fibrosis development.

- Modulation of Inflammatory Cytokines : The reduction of pro-inflammatory cytokines such as TNF-α and IL-6 has been documented in studies involving related benzoic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.